molecular formula C8H12Cl2Pd2-2 B082576 Bis(2-methylallyl)palladium chloride dimer CAS No. 12081-18-4

Bis(2-methylallyl)palladium chloride dimer

Cat. No.: B082576
CAS No.: 12081-18-4
M. Wt: 391.9 g/mol
InChI Key: CZAHDNZKZMLMCE-UHFFFAOYSA-L
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Description

Bis(2-methylallyl)palladium chloride dimer is a useful research compound. Its molecular formula is C8H12Cl2Pd2-2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bis(2-methylallyl)palladium chloride dimer is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to lower the activation energy of the reaction and increase the rate of the reaction .

Mode of Action

As a catalyst, this compound interacts with its targets by forming temporary bonds with the reactant molecules. This interaction alters the electronic configuration of the reactants, making it easier for them to undergo the desired chemical transformation . Once the reaction is complete, the catalyst is released unchanged, ready to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the reaction it is catalyzing. For instance, it has been used as a precursor to a Pd(I) catalyst in cross-coupling reactions of organosilanols . In such reactions, it facilitates the formation of carbon-carbon bonds, a key step in many synthetic pathways in organic chemistry .

Pharmacokinetics

It’s important to note that this compound is sensitive to air , which can affect its stability and effectiveness as a catalyst.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently than would be possible without the catalyst . On a molecular level, this involves the temporary formation and breaking of bonds with reactant molecules . On a cellular level, the effects would depend on the specific reaction being catalyzed.

Properties

CAS No.

12081-18-4

Molecular Formula

C8H12Cl2Pd2-2

Molecular Weight

391.9 g/mol

IUPAC Name

dichloropalladium;2-methanidylprop-1-ene;palladium(2+)

InChI

InChI=1S/2C4H6.2ClH.2Pd/c2*1-4(2)3;;;;/h2*1H,2H2,3H3;2*1H;;/q2*-2;;;2*+2/p-2

InChI Key

CZAHDNZKZMLMCE-UHFFFAOYSA-L

Isomeric SMILES

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+]

SMILES

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Pd+].Cl[Pd+]

Canonical SMILES

CC(=[CH-])[CH2-].CC(=[CH-])[CH2-].Cl[Pd]Cl.[Pd+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-methylallyl)palladium chloride dimer
Reactant of Route 2
Bis(2-methylallyl)palladium chloride dimer
Reactant of Route 3
Bis(2-methylallyl)palladium chloride dimer
Reactant of Route 4
Bis(2-methylallyl)palladium chloride dimer

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